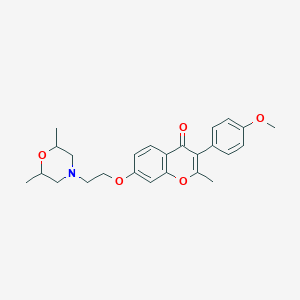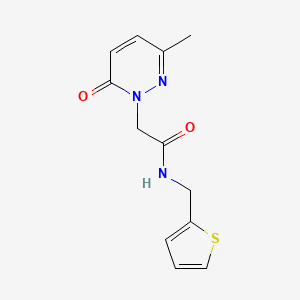![molecular formula C9H8ClF3N2O B2600090 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide CAS No. 338773-70-9](/img/structure/B2600090.png)
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide” is a chemical compound with the molecular formula C7H6ClF3N2. It has a molecular weight of 210.58 g/mol . This compound is an intermediate in the synthesis of the fungicide fluazinam . The F atoms of the trifluoromethyl group are disordered over two sites in a 0.683 (14):0.317 (14) ratio .
Synthesis Analysis
The synthesis of “3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide” and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
Molecular Structure Analysis
The molecular structure of “3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide” is characterized by the presence of a trifluoromethyl group and a pyridine moiety. The F atoms of the trifluoromethyl group are disordered over two sites in a 0.683 (14):0.317 (14) ratio .
Aplicaciones Científicas De Investigación
Agrochemicals: Crop Protection
Trifluoromethylpyridines serve as a key structural motif in active agrochemical ingredients. Specifically, derivatives of TFMP play a crucial role in protecting crops from pests. The first TFMP derivative introduced to the agrochemical market was fluazifop-butyl , and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds owe their biological activities to the unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety .
Pharmaceuticals: Drug Development
Several TFMP derivatives find applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials. The distinctive properties of TFMP contribute to its potential as a pharmacophore. Researchers continue to explore novel applications of TFMP in drug discovery .
Functional Materials: Fluorinated Compounds
Fluorine-containing compounds, including those with trifluoromethyl groups, have gained prominence in functional materials. Their unique effects on biological activities and physical properties make them valuable tools for researchers. In particular, TFMP derivatives contribute to the development of novel materials with desirable properties .
Antibacterial Agents: Targeting PPTase Enzymes
Recent studies have investigated the antibacterial activity of compounds related to TFMP. Researchers have explored the inhibition of phosphopantetheinyl transferase (PPTase) enzymes, which play a crucial role in bacterial proliferation. To be effective, antibacterial agents must simultaneously target both AcpS-PPTase and Sfp-PPTase classes. Understanding the interplay between these enzymes is essential for developing viable antibacterial treatments .
Anti-Fibrosis Activity: Comparative Studies
In anti-fibrosis research, some TFMP-containing compounds have demonstrated better activity than existing drugs. For instance, certain derivatives outperformed Pirfenidone (PFD), Bipy55′DC, and 24PDC in inhibiting fibrosis-related processes. These findings highlight the potential of TFMP-based compounds in managing fibrotic conditions .
Intermediate Synthesis: Chemical Transformations
Researchers have synthesized novel compounds by modifying TFMP derivatives. For example, intermediate compounds like (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium have been prepared through specific reactions. These intermediates serve as building blocks for further chemical transformations and drug development .
Safety and Hazards
Direcciones Futuras
The future directions for “3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide” and its derivatives are promising. They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Propiedades
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2O/c10-6-3-5(9(11,12)13)4-15-7(6)1-2-8(14)16/h3-4H,1-2H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBREFMDIYEXHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CCC(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-ethoxy-3-methoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2600012.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2600020.png)
![3-(4-ethoxy-3-methoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2600021.png)

![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2600023.png)
![Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetate](/img/structure/B2600024.png)


![N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-valine](/img/structure/B2600029.png)
